molecular formula C4H6ClN3 B6148343 3-chloro-4,5-dimethyl-4H-1,2,4-triazole CAS No. 56616-85-4

3-chloro-4,5-dimethyl-4H-1,2,4-triazole

Cat. No. B6148343
CAS RN: 56616-85-4
M. Wt: 131.56 g/mol
InChI Key: XLLUXOSXUKREQQ-UHFFFAOYSA-N
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Description

3-chloro-4,5-dimethyl-4H-1,2,4-triazole is an organic compound that is widely used in organic synthesis and medicinal chemistry. It is a member of the triazole family, which has been studied extensively in recent years due to its potential applications in a variety of biological systems. This compound has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), and has been used in the development of novel MAO inhibitors for the treatment of depression and other mental disorders. In addition, it has been used as a starting material for the synthesis of other triazoles and related compounds, as well as for the preparation of a variety of drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole is not fully understood, but it is believed to act as an inhibitor of the enzyme monoamine oxidase (this compound). This compound is responsible for the breakdown of neurotransmitters in the brain, such as serotonin and norepinephrine. Inhibition of this compound can lead to an increase in the levels of these neurotransmitters, which can have antidepressant effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme monoamine oxidase (this compound), which can lead to an increase in the levels of neurotransmitters in the brain. In addition, it has been found to have anti-inflammatory and anti-cancer properties, and has been used in the development of novel drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3-chloro-4,5-dimethyl-4H-1,2,4-triazole is a relatively easy compound to synthesize, and is widely available from chemical suppliers. It is also fairly stable, and can be stored for long periods of time without significant degradation. However, it is a hazardous compound, and should be handled with care in the laboratory. In addition, it is a potent inhibitor of monoamine oxidase, and should be used with caution in experiments involving this enzyme.

Future Directions

The potential applications of 3-chloro-4,5-dimethyl-4H-1,2,4-triazole are vast, and there are many possible future directions for research. These include further exploration of its potential as an inhibitor of monoamine oxidase, as well as its potential as an anti-inflammatory and anti-cancer agent. In addition, further research could be conducted into its potential as a starting material for the synthesis of other triazoles and related compounds, as well as for the preparation of a variety of drugs and other biologically active compounds.

Synthesis Methods

3-chloro-4,5-dimethyl-4H-1,2,4-triazole can be synthesized in several ways. The most commonly used method is the reaction of 4-methyl-2-chloro-1,2,4-triazole with dimethylformamide (DMF). This reaction is catalyzed by an acid, such as hydrochloric acid, and results in the formation of this compound. Another method involves the reaction of 4-chloro-2-methyl-1,2,4-triazole with dimethylformamide in the presence of an acid catalyst. This reaction is also known as the Pinner reaction.

Scientific Research Applications

3-chloro-4,5-dimethyl-4H-1,2,4-triazole has been studied extensively in recent years due to its potential applications in a variety of biological systems. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (this compound), and has been used in the development of novel this compound inhibitors for the treatment of depression and other mental disorders. In addition, it has been used as a starting material for the synthesis of other triazoles and related compounds, as well as for the preparation of a variety of drugs and other biologically active compounds.

properties

IUPAC Name

3-chloro-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-3-6-7-4(5)8(3)2/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLUXOSXUKREQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205184
Record name 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56616-85-4
Record name 3-Chloro-4,5-dimethyl-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56616-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-chloro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,5-dimethyl-4H-1,2,4-triazole
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